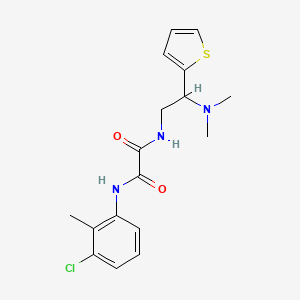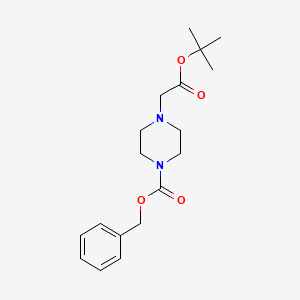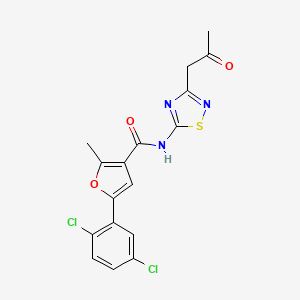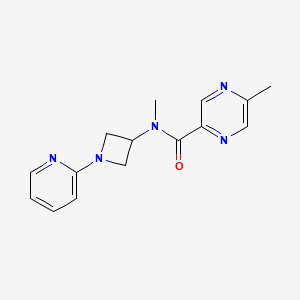
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. Specifically, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to bind to the PDZ domain of several proteins, including Dishevelled and Scribble, which are key components of the Wnt signaling pathway. By disrupting these protein-protein interactions, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is able to modulate the activity of these pathways.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of the Wnt signaling pathway, modulation of protein-protein interactions, and alteration of cellular signaling pathways. These effects make 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide a valuable tool for investigating various biological processes, including embryonic development, tissue homeostasis, and disease processes such as cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide in lab experiments is its specificity for the PDZ domain of certain proteins, which allows for targeted inhibition of specific pathways. Additionally, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to have low toxicity and good solubility in aqueous solutions, making it easy to work with in lab settings. However, one limitation of using 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is its relatively short half-life, which may limit its effectiveness in long-term experiments.
Future Directions
There are several potential future directions for research involving 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway, which could have therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide and its effects on other cellular pathways. Finally, the development of new methods for synthesizing 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide and related compounds could facilitate further research in this area.
Synthesis Methods
The synthesis of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide involves the reaction of 2-ethoxybenzoic acid with 3-(2-phenylmorpholino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to form the final product, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide.
Scientific Research Applications
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and cellular signaling pathways. One notable application of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is in the study of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to inhibit the activity of a key component of the Wnt pathway, making it a valuable tool for investigating the role of this pathway in various biological processes.
properties
IUPAC Name |
2-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-20-12-7-6-11-19(20)22(25)23-13-8-14-24-15-16-27-21(17-24)18-9-4-3-5-10-18/h3-7,9-12,21H,2,8,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDILRSYNUDPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2997454.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2997455.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)



![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)
![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)


![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)